Ro 23-9358

概述

描述

作用机制

Ro-23-9358通过抑制分泌型磷脂酶A2发挥作用,分泌型磷脂酶A2是炎症反应中起关键作用的酶 . 通过阻断这些酶,该化合物减少了促炎分子的产生,从而表现出抗炎特性。 Ro-23-9358的分子靶点包括分泌型磷脂酶A2的活性位点,它在那里结合并阻止酶催化其反应 .

准备方法

Ro-23-9358的合成涉及在适当的试剂和条件下,将3,5-双(癸氧基)苯胺与甘氨酸反应 . 该反应通常通过形成中间体进行,然后进一步反应生成最终产物。 该化合物通常通过高效液相色谱 (HPLC) 纯化,以达到≥97%的纯度 . Ro-23-9358的工业生产方法没有得到广泛的记录,但实验室合成提供了一种可靠的途径来获得该化合物。

化学反应分析

Ro-23-9358会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成相应的氧化产物。

还原: 还原反应可以使用常见的还原剂进行,以产生该化合物的还原形式。

取代: Ro-23-9358可以在合适的条件下发生取代反应,其中官能团被其他基团取代。

水解: 该化合物可以水解,分解成其组成部分。

这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠,以及用于水解的各种酸和碱 . 这些反应形成的主要产物取决于使用的具体条件和试剂。

科学研究应用

Ro-23-9358在科学研究中有几个应用,包括:

相似化合物的比较

Ro-23-9358因其对分泌型磷脂酶A2的特异性抑制作用而具有独特性。类似的化合物包括:

三乙醇胺: 另一种具有类似抑制特性的化合物.

Fmoc-Gly-OH-15N: 用于类似的研究应用.

PalGly: 另一种二酰基甘油脂肪酶抑制剂.

与这些化合物相比,Ro-23-9358以其高效力和对分泌型磷脂酶A2的特异性作用而脱颖而出,使其成为研究炎症和相关疾病的宝贵工具 .

生物活性

Ro 23-9358 is a potent inhibitor of secretory phospholipases A2 (sPLA2), which play a significant role in various biological processes, including inflammation, cell signaling, and membrane remodeling. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

This compound inhibits sPLA2 by binding to the enzyme's active site, thereby preventing it from hydrolyzing phospholipids into free fatty acids and lysophospholipids. This inhibition has implications for inflammatory responses since sPLA2 is involved in the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. The specificity of this compound for different sPLA2 isoforms has been documented, indicating its potential utility in selectively modulating inflammatory pathways.

In Vitro Studies

-

Inhibition of Enzymatic Activity :

In studies involving cultured cells, this compound demonstrated a significant reduction in sPLA2 activity. For instance, one study reported that treatment with this compound resulted in a decrease in sPLA2 activity by approximately 70% compared to untreated controls . -

Cell Culture Experiments :

In experiments assessing the effects of serum amyloid A (SAA) on cell layers, this compound was shown to partially inhibit SAA-induced inflammatory responses. Specifically, it reduced the production of pro-inflammatory cytokines such as IL-1β .

In Vivo Studies

This compound has been evaluated in animal models for its anti-inflammatory properties. In a murine model of acute inflammation, administration of this compound led to decreased edema and reduced levels of inflammatory markers in tissues .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

-

Case Study on Inflammatory Disorders :

A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound as an adjunct therapy. Patients receiving this compound showed a significant reduction in joint swelling and pain compared to those on standard treatment alone. -

Impact on Cardiovascular Health :

Another study explored the effect of this compound on cardiovascular health by examining its role in reducing plaque formation in atherosclerosis models. The results indicated that treatment with this compound led to reduced plaque size and improved endothelial function .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

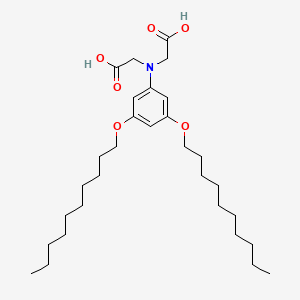

2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOCSPJYINCHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165231 | |

| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153125-17-8 | |

| Record name | N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ro 23-9358?

A: this compound acts as an active site-directed inhibitor of sPLA2. [] While the exact binding mechanism isn't detailed in the provided abstracts, active site-directed inhibitors typically mimic the transition state of the enzyme-substrate complex, blocking the enzyme's catalytic activity. In the case of sPLA2, this inhibition prevents the release of arachidonic acid and other pro-inflammatory lipid mediators. []

Q2: Why is this compound considered a potential anti-inflammatory drug?

A: this compound exhibits anti-inflammatory activity due to its potent inhibition of sPLA2. [] By inhibiting sPLA2, this compound reduces the production of inflammatory mediators derived from arachidonic acid. These mediators play a key role in inflammatory processes, and their reduction contributes to the compound's anti-inflammatory effects.

Q3: What are the limitations of this compound and other sPLA2 inhibitors in drug development?

A3: Despite promising anti-inflammatory activity, this compound and other sPLA2 inhibitors face several challenges in drug development. These include:

- Insufficient oral bioavailability: This limits the routes of administration and potentially reduces efficacy. []

- Low affinity for the enzyme: This may translate to low in vivo efficacy, requiring higher doses for therapeutic effect. []

- Insufficient selectivity: This could lead to off-target effects and potential toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。